molecular formula C9H10F3N B1294608 3-(Trifluoromethyl)phenethylamine CAS No. 52516-30-0

3-(Trifluoromethyl)phenethylamine

Cat. No. B1294608
CAS RN: 52516-30-0
M. Wt: 189.18 g/mol
InChI Key: BPVYCXMGJPKOTQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenethylamine is a compound that is structurally related to a variety of pharmacologically active substances. It is characterized by the presence of a trifluoromethyl group attached to a phenethylamine backbone. This structural motif is common in a range of bioactive molecules and can significantly alter the physical, chemical, and biological properties of the compound .

Synthesis Analysis

The synthesis of α-trifluoromethylated amine derivatives, including those derived from phenethylamine, can be achieved through a one-pot cascade trifluoromethylation/cyclization of imides. This process involves the use of CF3TMS and subsequent cyclization mediated by methanesulfonic acid, leading to the formation of trifluoromethylated acyliminium ions . Another synthetic approach towards α-trifluoromethyl-phenethylamines has been developed by reducing electron-deficient β-aryl-α-trifluoromethyl enamines and imines with sodium cyanoborohydride in the presence of trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of 3-(trifluoromethyl)phenethylamine derivatives can be influenced by the substituents on the phenyl group. For instance, the presence of different substituents such as NO2, CN, Cl, and various alkyl or alkoxy groups can determine the configuration of the triarylamine framework and affect the crystal packing . Theoretical investigations, including density functional theory (DFT) calculations, have been performed to analyze the molecular structure, vibrational spectra, and electronic properties of related trifluoromethylated compounds .

Chemical Reactions Analysis

The trifluoromethyl group in phenethylamine derivatives can participate in various chemical reactions. For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine can lead to the formation of novel RF-containing isoxazole and chromone derivatives . Additionally, the trifluoromethyl group can influence the protolytic and complexation properties of the compound, as seen in the synthesis and study of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into the phenethylamine structure can significantly alter the physical and chemical properties of the molecule. For instance, the trifluoromethyl group can affect the emission properties of triarylamine derivatives, as observed in solvent-dependent studies and upon the addition of tris(pentafluorophenyl)borane . The rotational dynamics of the CF3 group in 3-(trifluoromethyl)phenanthrene have been studied using X-ray diffraction and ab initio electronic structure calculations, revealing the influence of intermolecular interactions on the barrier to rotation in the solid state .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of α-Trifluoromethylated Amine Derivatives : A study by Pandey and Anbarasan (2014) demonstrated a one-pot cascade trifluoromethylation/cyclization of imides, leading to the synthesis of α-trifluoromethylated amine derivatives. This process is significant for producing trifluoromethylated analogs of various compounds (Pandey & Anbarasan, 2014).
  • Copper-Catalyzed Intermolecular Aminofluorination : Saavedra-Olavarría et al. (2015) developed a copper-catalyzed aminofluorination of styrenes, enabling the facile production of β-fluoro-N-protected phenethylamines, which are valuable for compounds acting on neuronal targets (Saavedra-Olavarría et al., 2015).
  • Novel Synthetic Approach for α-Trifluoromethyl-Phenethylamines : Muzalevskiy et al. (2011) elaborated a novel approach for synthesizing α-trifluoromethyl-phenethylamines, which involved reducing electron-deficient β-aryl-α-trifluoromethyl enamines and imines (Muzalevskiy et al., 2011).

Safety And Hazards

3-(Trifluoromethyl)phenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Recent research has explored the use of 3-(Trifluoromethyl)phenethylamine in the field of solar cells. Specifically, it has been used as a surface passivation agent for perovskite films, improving their stability and efficiency .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVYCXMGJPKOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200517
Record name Phenethylamine, m-trifluoromethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID90200517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenethylamine

CAS RN

52516-30-0
Record name 2-(3-Trifluoromethylphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52516-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, m-trifluoromethyl-
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Record name Phenethylamine, m-trifluoromethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(trifluoromethyl)phenethylamine
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Synthesis routes and methods I

Procedure details

A mixture of 7.20 g (38.9 mmole) 2-(3-trifluoromethylphenyl)acetonitrile, 0.75 g Raney Nickel, 30 ml ethanol and 4.0 ml concentrated ammonium hydroxide was flushed with nitrogen, then hydrogenated at 3.5 kg/cm2 for 18 hours. The catalyst was removed by filtration under nitrogen and the filtrate evaporated in vacuo to afford 6.86 g (93%) of the title amine as a red oil. 1H-NMR(CDCl3)ppm(delta): 0.65-1.40 (bs, 2H), 2.65-3.40 (m, 4H), 7.30-7.60 (m, 4H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

Using analogous reaction conditions as described in Example 16, step 1, (3-trifluoromethyl-phenyl)-acetonitrile (2 g, 10.81 mmol) in methanolic ammonia (50 mL) was reacted with to Raney nickel (400 mg) to afford 2 g of the product (97.89% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Three
Yield
97.89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Xia, C Liang, S Mei, H Gu, B He, Z Zhang… - Journal of Materials …, 2021 - pubs.rsc.org
Defect passivation has developed as an attractive approach to promote the performance of perovskite solar cells. However, robust control of the interplay between the defects and …
Number of citations: 71 pubs.rsc.org
SJ Drake, C Morrison, F Smith - Chirality, 2011 - Wiley Online Library
Methylamphetamine, ephedrine, and pseudoephedrine were derivatized using trifluoroacetic anhydride and enantiomers of each were analyzed using gas chromatography coupled to …
Number of citations: 39 onlinelibrary.wiley.com
B Chen, S Wang, X Zhang, W Zhu, Z Cao… - Chemical Engineering …, 2022 - Elsevier
Tremendous attention has been given to tin halide perovskite solar cells (TPSCs) due to the lower toxicity and similar electronic configuration compared with the lead perovskites. …
Number of citations: 23 www.sciencedirect.com
K Comai, AC Sullivan - Journal of Pharmaceutical Sciences, 1982 - Wiley Online Library
Methodology for the preparation of rat and human pancreatic lipase (EC 3.1.1.3) is described, which resulted in good yield of partially purified, stable enzyme useful for kinetic studies. …
Number of citations: 13 onlinelibrary.wiley.com
P Martin, T Maurice, A Gammaitoni, G Farfel, B Boyd… - Epilepsy & Behavior, 2022 - Elsevier
Fenfluramine (N-ethyl-α-methl-3-(trifluoromethyl)phenethylamine) is an anti-seizure medication (ASM) particularly effective in patients with Dravet syndrome, a severe treatment-…
Number of citations: 9 www.sciencedirect.com
MS Kleven, LS Seiden - Brain research, 1989 - Elsevier
… DL-Fenfluramine (N-ethyl-a-methyl-3-trifluoromethylphenethylamine) is a substituted amphetamine analog which has been available as a prescription drug used for its anorectic effects. …
Number of citations: 80 www.sciencedirect.com
DR Dempsey, AM Carpenter, SR Ospina… - Insect biochemistry and …, 2015 - Elsevier
Arylalkylamine N-acyltransferase like 2 (AANATL2) catalyzes the formation of N-acylarylalkylamides from the corresponding acyl-CoA and arylalkylamine. The N-acylation of biogenic …
Number of citations: 14 www.sciencedirect.com
S Zeng, HQ Mao - Journal of Chromatography B: Biomedical Sciences …, 1999 - Elsevier
An enantioselective assay for l- and d-fenfluramine in rat liver microsomal incubates was developed. The method involves extraction of fenfluramine from the microsomal incubates, and …
Number of citations: 5 www.sciencedirect.com
G Wu, R Liang, M Ge, G Sun, Y Zhang… - Advanced …, 2022 - Wiley Online Library
3D perovskite solar cells (PSCs) have shown great promise for use in next‐generation photovoltaic devices. However, some challenges need to be addressed before their commercial …
Number of citations: 209 onlinelibrary.wiley.com
MP de Parada, MA Parada, E Pothos, BG Hoebel - Life sciences, 1995 - Elsevier
Microdialysis in the hippocampus of freely moving rats was used to assess extracellular serotonin (5-HT) in response to local infusion of d-fenfluramine and its metabolite d-…
Number of citations: 15 www.sciencedirect.com

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